molecular formula C10H10Br2FNO2 B3037553 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide CAS No. 478258-82-1

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide

Cat. No. B3037553
M. Wt: 355 g/mol
InChI Key: SUZHGRUUVJGAJK-UHFFFAOYSA-N
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Description

2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide (DBFPA) is an organofluorine compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a characteristic odor. DBFPA is a versatile compound that has been used in a range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Synthesis and Structural Characterization

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide and related compounds are synthesized for various research applications, including the study of their structural characteristics and potential biological activities. For instance, research on silylated derivatives of N-(2-hydroxyphenyl)acetamide involved synthesis and structural analysis to understand their chemical properties and potential applications in various fields, including medicinal chemistry and materials science (Nikonov et al., 2016).

Medicinal Chemistry Applications

Compounds structurally related to 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide are explored for their potential medicinal applications. For example, the development of novel chemical entities such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has shown promising anticancer, anti-inflammatory, and analgesic activities, indicating the potential of these compounds in drug development (Rani et al., 2014).

Catalysis and Organic Synthesis

Research on chemoselective acetylation using immobilized lipase demonstrated the potential of related compounds in catalysis and organic synthesis, providing insights into reaction mechanisms and optimization for industrial applications (Magadum & Yadav, 2018).

Material Science and Engineering

Studies on the structural aspects and properties of salt and inclusion compounds based on amide derivatives have implications for material science, particularly in the development of new materials with unique properties for technological applications (Karmakar et al., 2007).

These research applications demonstrate the diverse potential of 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide and related compounds in various scientific and industrial fields, contributing to advancements in medicinal chemistry, catalysis, organic synthesis, and material science.

Scientific Research Applications of 2,2-Dibromo-2-Fluoro-N-(2-Hydroxy-1-Phenylethyl)acetamide

Synthesis and Characterization

2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide, due to its unique structure, contributes to the field of organic synthesis and characterization. Research has focused on synthesizing novel compounds with similar structural motifs, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, using primary compounds like 3-fluoro-4-cyanophenol. These compounds are characterized through elemental analysis, IR, and 1H NMR, expanding our understanding of halogenated acetamides in chemical synthesis (Yang Man-li, 2008).

Anticancer and Anti-inflammatory Activities

The structural framework of 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide has inspired the development of derivatives with potential therapeutic applications. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been assessed for their anticancer activity against specific cancer cell lines and for their anti-inflammatory and analgesic activities. These studies highlight the importance of halogens on the aromatic ring in enhancing biological activities, with some compounds showing promising results as potential therapeutic agents (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Chemoselective Acetylation

The compound's structure also plays a role in the chemoselective acetylation processes, serving as an intermediate for synthesizing antimalarial drugs. Studies have explored the monoacetylation of amino groups in similar compounds, providing insights into the reaction mechanisms and kinetics. This research is crucial for developing more efficient synthetic pathways for pharmaceuticals (Deepali B Magadum, G. Yadav, 2018).

Regioselective Dibromohydration

The regioselective dibromohydration of compounds structurally related to 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide has been explored for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide. This research underscores the compound's relevance in developing synthetic methodologies that proceed under mild conditions without metal catalysis, offering new pathways for creating complex molecular architectures (Guanyinsheng Qiu, Yuewen Li, Lele Ma, Hongwei Zhou, 2017).

properties

IUPAC Name

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2FNO2/c11-10(12,13)9(16)14-8(6-15)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZHGRUUVJGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C(F)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195050
Record name 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide

CAS RN

478258-82-1
Record name 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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